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Compound of Interest

Compound Name: Ficine

Cat. No.: B1238727 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of ficin (EC 3.4.22.3), a cysteine protease

derived from the latex of the fig tree (Ficus genus). It details the enzyme's classification,

biochemical properties, and standard experimental protocols for its analysis.

Enzyme Classification and Identification
Ficin, also known as ficain, is a proteolytic enzyme valued for its broad applications in various

industries, including medicine and food science.[1] Its official classification and key identifiers

are summarized below.

Enzyme Commission (EC) Number: 3.4.22.3[1][2][3][4][5][6][7][8][9]

Class: Hydrolase

Sub-class: Peptidase (Protease)

Sub-sub-class: Cysteine Endopeptidase[1][2][7]

Family: C1 (Papain family)[2][3][5][6]

Accepted Name: Ficain[3][5][6]

Synonyms: Ficin, Debricin, Higueroxyl delabarre[1][2][3][6]
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CAS Number: 9001-33-6[1][2][3][4][6]

Source: Primarily isolated from the latex of fig trees, such as Ficus glabrata and Ficus carica.

[3][5][6][10]

Ficin is a thiol protease, meaning it contains a reactive cysteine residue in its active site, which

is essential for its catalytic activity.[1][4] Its active site, comprised of Cysteine-25 and Histidine-

159, shares homology with other plant cysteine proteases like papain and bromelain.[1][7][11]

Physicochemical and Kinetic Properties
The biochemical characteristics of ficin can vary depending on the specific Ficus species,

cultivar, and purification method. The following tables summarize key quantitative data reported

in the literature.

Table 1: Physicochemical Properties of Ficin
Property Reported Value(s) Source(s)

Molecular Weight 23.1 kDa [9]

23.8 kDa [4]

~22.7 - 30.9 kDa [12]

20 - 35 kDa [7]

Isoforms C: 25.12 kDa, D:

24.50 kDa
[13]

Isoelectric Point (pI) 9.0 [4]

Extinction Coefficient (E1%) 21.0 (at 280 nm) [4]

Table 2: Optimal Conditions for Ficin Activity

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.creative-enzymes.com/similar/ficin_279.html
https://en.wikipedia.org/wiki/Ficain
https://www.enzyme-database.org/query.php?ec=3.4.22.3
https://www.sigmaaldrich.cn/deepweb/assets/sigmaaldrich/product/documents/881/495/f8629pis.pdf
https://iubmb.qmul.ac.uk/enzyme/EC3/4/22/3.html
https://www.enzyme-database.org/query.php?ec=3.4.22.3
https://enzyme.expasy.org/EC/3.4.22.3
https://iubmb.qmul.ac.uk/enzyme/EC3/4/22/3.html
http://enzybel.com/products/plant-derived-enzymes/pde/ficin/
https://www.creative-enzymes.com/similar/ficin_279.html
https://www.sigmaaldrich.cn/deepweb/assets/sigmaaldrich/product/documents/881/495/f8629pis.pdf
https://www.creative-enzymes.com/similar/ficin_279.html
http://www.ijagbio.com/pdf-files/volume-9-no-1-2020/47-50.pdf
https://www.drugfuture.com/chemdata/ficin.html
https://pubmed.ncbi.nlm.nih.gov/18991449/
https://www.sigmaaldrich.cn/deepweb/assets/sigmaaldrich/product/documents/881/495/f8629pis.pdf
https://www.researchgate.net/publication/377351749_Isolation_purification_and_partial_characterization_of_ficin_from_Ficus_carica_latex
http://www.ijagbio.com/pdf-files/volume-9-no-1-2020/47-50.pdf
https://www.researchgate.net/publication/352093591_Potential_applications_of_ficin_in_the_production_of_traditional_cheeses_and_protein_hydrolysates
https://www.sigmaaldrich.cn/deepweb/assets/sigmaaldrich/product/documents/881/495/f8629pis.pdf
https://www.sigmaaldrich.cn/deepweb/assets/sigmaaldrich/product/documents/881/495/f8629pis.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1238727?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Reported Value(s) Source(s)

Optimal pH 5.7 - 7.5 [1][12]

6.0 - 8.5 (Active Range) [9][12]

7.0 (for Ficus carica) [9]

6.0 - 8.0 (for Ficus septica) [14][15]

Optimal Temperature 50°C - 65°C [1][12]

60°C (for Ficus septica & Ficus

carica)
[7][14][15]

Stability Stable at pH 4.0 - 8.5 [1][11]

Stable for 1 hour at 50°C [12]

Table 3: Kinetic Parameters
Substrate Km (Michaelis Constant) Source(s)

pGlu-Phe-Leu-p-nitroanilide 0.43 mM [1][4]

Experimental Protocols
This section provides detailed methodologies for the purification and activity assessment of

ficin.

Purification of Ficin from Fig Latex
The purification of ficin involves multiple steps to separate the enzyme from other components

in the crude latex.

Protocol:

Sample Preparation: Dilute fresh fig latex with a chilled buffer (e.g., 20 mM sodium

phosphate, pH 7.0). To remove rubber content, add petroleum ether, mix, and centrifuge

(e.g., 16,500 x g for 15 minutes). The lower aqueous layer, containing the crude enzyme

extract, is collected.[16]
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Gum Removal & Dialysis: Centrifuge the crude extract at high speed (e.g., 40,000 x g at 4°C

for 30 minutes) to pellet insoluble gum and other materials.[8] Dialyze the resulting

supernatant against a low molarity buffer (e.g., 10 mM sodium phosphate, pH 7.0) at 4°C for

24 hours to remove small molecules.[8]

Ammonium Sulfate Precipitation (Optional): For further concentration and partial purification,

ficin can be precipitated by adding ammonium sulfate to the dialyzed extract. The precipitate

is collected by centrifugation and redissolved in a minimal volume of buffer.[12][17]

Ion-Exchange Chromatography: Apply the dialyzed or redissolved sample to an ion-

exchange column (e.g., DEAE-Sepharose or SP-Sepharose) equilibrated with the starting

buffer.[8][12][17] Elute the bound proteins using a linear gradient of increasing salt

concentration (e.g., 0-1 M NaCl). Collect fractions and assay for proteolytic activity.

Gel Filtration Chromatography: Pool the active fractions from the previous step, concentrate

them, and apply to a gel filtration column (e.g., Sephacryl S-100HR or Sephadex G-50) to

separate proteins based on size.[12][17] This step also serves to estimate the molecular

weight of the purified enzyme.

Purity Analysis: Assess the purity of the final sample using SDS-PAGE, which should ideally

show a single protein band.[9]
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Caseinolytic Activity Assay
This is a common spectrophotometric method to determine the proteolytic activity of ficin using

casein as a substrate.

Protocol (adapted from Sigma-Aldrich and Kunitz methods):[8]

Reagent Preparation:

Casein Solution (1% w/v): Prepare a 10 mg/mL solution of casein in a suitable buffer (e.g.,

300 mM potassium phosphate, pH 7.0). Heat gently with stirring to dissolve.

Activator Solution: Prepare a solution containing L-cysteine (12.5 mM) and EDTA (12.5

mM) in the assay buffer. Cysteine activates the enzyme's thiol group.

TCA Solution (5% w/v): Prepare a 5% (w/v) solution of trichloroacetic acid (TCA) in

ultrapure water. This will be used to stop the reaction.

Enzyme Dilution: Immediately before use, prepare appropriate dilutions of the ficin sample

in a cold buffer.

Assay Procedure:

Equilibrate the Casein Solution and Activator Solution to the assay temperature (e.g.,

37°C).

In a test tube, mix the casein and activator solutions.

Initiate the reaction by adding a small volume of the diluted ficin solution. Mix immediately.

Incubate the reaction mixture at 37°C for a precise period (e.g., 20 minutes).

Stop the reaction by adding the 5% TCA solution. This will precipitate the undigested

casein.

Incubate for an additional period (e.g., 30 minutes) at 37°C to ensure complete

precipitation.
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Measurement:

Centrifuge the tubes to pellet the precipitated protein.

Carefully transfer the supernatant to a quartz cuvette.

Measure the absorbance of the supernatant at 280 nm against a blank (a reaction where

TCA was added before the enzyme). The absorbance is proportional to the amount of

TCA-soluble peptides released by ficin activity.

Unit Definition: One unit of ficin is often defined as the amount of enzyme that produces a

change in absorbance at 280 nm (ΔA280) of 1.0 per minute at pH 7.0 and 37°C.
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Signaling Pathway Interactions
While ficin is not a classical signaling molecule in mammalian systems, research has shown it

can influence cellular signaling pathways in other organisms. One notable example is its effect

on biofilm formation in the bacterium Streptococcus mutans.

Ficin has been observed to inhibit biofilm formation by upregulating the expression of genes

associated with stress response and quorum sensing (QS), a cell-to-cell communication

system.[18] This suggests that S. mutans perceives ficin as an environmental stressor,

triggering a complex regulatory response. Key upregulated pathways include the comDE and

luxS quorum-sensing systems, which are vital for biofilm maturation and genetic competence.

[18]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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